Cas no 189261-10-7 (Natalizumab)

Natalizumab structure
Natalizumab structure
Produktname:Natalizumab
CAS-Nr.:189261-10-7
MF:C40H55N7O11S
MW:841.970009088516
CID:2730658
PubChem ID:108147

Natalizumab Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Natalizumab
    • Immunoglobulin G4,anti-(human integrin R4) (human-mouse monoclonal AN100226 c4-chain),disulfide with human-mouse monoclonal AN100226 light chain,dimer
    • Natalizumab-Tysabri
    • (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid
    • (3S)-4-(((2S)-1-(((2S)-1-((2-(((2S)-1-(((2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-((4-hydroxy-4-oxobutanoyl)amino)-4-oxobutanoic acid
    • Senktide
    • DA-78081
    • Q27088780
    • CS-8091
    • Substance P (6-11), succinyl-aspartyl(6)-methylphenylalanine(8)-
    • suc[Asp6,MePhe3]SP(6-11))
    • GTPL2127
    • 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid
    • suc[Asp6,MePhe3]SP(6-11)
    • DA-56013
    • N-(3-Carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-4-10-neuromedin B (swine spinal cord)
    • G12250
    • Succinyl-6-asp-8-Me-phe-substance P (6-11)
    • suc(Asp6,MePhe3)SP(6-11)
    • L-Methioninamide, N-(3-carboxy-1-oxopropyl)-L-alpha-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-
    • 189261-10-7
    • Substance P (6-11), succinyl-asp(6)-Me-phe(8)-
    • HY-P0187
    • (5S,8S,14S,17S,20S)-14,17-Dibenzyl-5-carbamoyl-20-(carboxymethyl)-8-isobutyl-15-methyl-7,10,13,16,19,22-hexaoxo-2-thia-6,9,12,15,18,21-hexaazapentacosan-25-oic acid
    • 4-10-Neuromedin B (swine spinal cord), N-(3-carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-
    • 106128-89-6
    • HMHYXLVEFVGOPM-QKUYTOGTSA-N
    • suc(Asp6,MePhe3)SP(6-11))
    • J-001543
    • (S)-N-((S)-1-{[(S)-1-({[(S)-1-((S)-1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butylcarbamoyl]-methyl}-carbamoyl)-2-phenyl-ethyl]-methyl-carbamoyl}-2-phenyl-ethyl)-3-(3-carboxy-propionylamino)-succinamic acid
    • DTXSID80909926
    • (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-hydroxy-4-oxobutanoyl)amino]-4-oxobutanoic acid
    • SCHEMBL5238634
    • BDBM50052524
    • CHEMBL106124
    • MS-31559
    • Inchi: 1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
    • InChI-Schlüssel: HMHYXLVEFVGOPM-QKUYTOGTSA-N
    • Lächelt: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)=O)=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 841.36802677g/mol
  • Monoisotopenmasse: 841.36802677g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 59
  • Anzahl drehbarer Bindungen: 26
  • Komplexität: 1450
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 309Ų

Natalizumab Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
T12177-25 mg
Natalizumab
189261-10-7 16.6mg/ml
25mg
¥ 10,767 2023-07-10
TargetMol Chemicals
T12177-10 mg
Natalizumab
189261-10-7 16.6mg/ml
10mg
¥ 7,392 2023-07-10
TargetMol Chemicals
T12177-5 mg
Natalizumab
189261-10-7 16.6mg/ml
5mg
¥ 4,568 2023-07-10
MedChemExpress
HY-108831-5mg
Natalizumab
189261-10-7 99.10%
5mg
¥5150 2024-07-20
MedChemExpress
HY-108831-10mg
Natalizumab
189261-10-7 99.10%
10mg
¥8250 2024-07-20
1PlusChem
1P01EGKW-25mg
Natalizumab
189261-10-7 98%
25mg
$1158.00 2024-06-17
TargetMol Chemicals
T12177-5mg
Natalizumab
189261-10-7 16.6 mg/mL
5mg
¥ 3820 2024-07-19
Aaron
AR01EGT8-50mg
Natalizumab
189261-10-7 95%
50mg
$2379.00 2025-02-11
Aaron
AR01EGT8-10mg
Natalizumab
189261-10-7 95%
10mg
$1199.00 2025-02-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T12177-5mg
Natalizumab
189261-10-7 >98%
5mg
¥3820.00 2024-08-09

Natalizumab Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:189261-10-7)Natalizumab
A1015609
Reinheit:99%/99%/99%/99%/99%/99%
Menge:1mg/2mg/5mg/10mg/25mg/50mg
Preis ($):212.0/311.0/479.0/772.0/1170.0/1567.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:189261-10-7)Natalizumab
GL24
Reinheit:97%+
Menge:100mg
Preis ($):2000